Cas no 476642-51-0 (N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide)

476642-51-0 structure
Nombre del producto:N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide
N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide Propiedades químicas y físicas
Nombre e identificación
-
- N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide
- N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1-biphenyl]-4-carboxamide
- [1,1'-Biphenyl]-4-carboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-
- Oprea1_284124
- MLS000530058
- N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
- N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide
- AKOS002047404
- F0737-0289
- N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- HMS2254G17
- SMR000127066
- CHEMBL1561809
- 476642-51-0
-
- Renchi: 1S/C21H16N2O2S/c1-14-7-12-19(25-14)18-13-26-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24)
- Clave inchi: UVTLQYLBIYMCDX-UHFFFAOYSA-N
- Sonrisas: C1(C2=CC=CC=C2)=CC=C(C(NC2=NC(C3=CC=C(C)O3)=CS2)=O)C=C1
Atributos calculados
- Calidad precisa: 360.09324893g/mol
- Masa isotópica única: 360.09324893g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 4
- Complejidad: 475
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 83.4Ų
- Xlogp3: 4.9
N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0737-0289-25mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-3mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-15mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-30mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-2mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-2μmol |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-5mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-10mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-20μmol |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0737-0289-1mg |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide |
476642-51-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide Literatura relevante
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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